molecular formula C30H48O5 B15179684 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate CAS No. 93904-77-9

4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate

Katalognummer: B15179684
CAS-Nummer: 93904-77-9
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: ZGESUOVNOUSXPE-FBMGVBCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H48O5 and a molecular weight of 488.69912 g/mol . It is known for its unique structure, which includes a phenoxyethyl group and an octadecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 2-octadecenylsuccinic anhydride with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The octadecenylsuccinate moiety can modulate enzyme activity and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of a phenoxyethyl group and an octadecenylsuccinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

93904-77-9

Molekularformel

C30H48O5

Molekulargewicht

488.7 g/mol

IUPAC-Name

(E)-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]icos-4-enoic acid

InChI

InChI=1S/C30H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27(30(32)33)26-29(31)35-25-24-34-28-22-19-17-20-23-28/h16-20,22-23,27H,2-15,21,24-26H2,1H3,(H,32,33)/b18-16+

InChI-Schlüssel

ZGESUOVNOUSXPE-FBMGVBCBSA-N

Isomerische SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.